molecular formula C10H11Cl2NO2 B1394114 N-[2-(2,5-dichlorophenoxy)ethyl]acetamide CAS No. 1188262-61-4

N-[2-(2,5-dichlorophenoxy)ethyl]acetamide

Cat. No. B1394114
M. Wt: 248.1 g/mol
InChI Key: JMBSRFBRHIWYDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2,5-dichlorophenoxy)ethyl]acetamide, commonly known as DCPA, is a herbicide that is widely used in agriculture to control weeds. DCPA is a white crystalline solid that is soluble in water and has a molecular weight of 255.14 g/mol. It is a member of the phenoxyalkanoic acid family of herbicides, which are known for their selective action on broadleaf weeds.

Scientific Research Applications

Anticancer Applications

  • N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a derivative of N-[2-(2,5-dichlorophenoxy)ethyl]acetamide, has shown potential as an anticancer drug. This compound was synthesized and its structure was analyzed, revealing its potential for targeting the VEGFr receptor in cancer treatment (Sharma et al., 2018).

Pesticidal Applications

  • Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, closely related to N-[2-(2,5-dichlorophenoxy)ethyl]acetamide, have been characterized as potential pesticides. X-ray powder diffraction data provided detailed structural insights into these compounds, underscoring their pesticidal potential (Olszewska et al., 2009).

Herbicidal and Environmental Impacts

  • The metabolism of chloroacetamide herbicides, including compounds similar to N-[2-(2,5-dichlorophenoxy)ethyl]acetamide, was studied in human and rat liver microsomes. The research indicated complex metabolic pathways that could be relevant in understanding the environmental and health impacts of such herbicides (Coleman et al., 2000).

Pharmaceutical Development

  • N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, structurally related to N-[2-(2,5-dichlorophenoxy)ethyl]acetamide, were synthesized and evaluated for their antibacterial and anti-enzymatic potential. The study highlighted their promising applications in pharmaceuticals (Siddiqui et al., 2014).

properties

IUPAC Name

N-[2-(2,5-dichlorophenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c1-7(14)13-4-5-15-10-6-8(11)2-3-9(10)12/h2-3,6H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBSRFBRHIWYDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,5-dichlorophenoxy)ethyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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